molecular formula C18H23ClN2O3S B2463626 1-(3-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 952966-18-6

1-(3-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2463626
CAS No.: 952966-18-6
M. Wt: 382.9
InChI Key: RRTIFTCQSCVJTE-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O3S and its molecular weight is 382.9. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

  • Research has shown that compounds similar to 1-(3-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide, particularly those with methanesulfonamide groups, display specific bond parameters and torsion angles, contributing to their structural uniqueness. These structures often form dimeric or ribbon-like structures due to specific hydrogen bonding patterns (Gowda, Foro, & Fuess, 2007).

Crystal Structure and Intermolecular Interactions

  • Studies involving derivatives of nimesulide, which share a structural similarity with the compound , have demonstrated the importance of analyzing crystal structures to understand the nature of intermolecular interactions. Such research provides insights into the molecular geometries and the formation of various dimensional frameworks (Dey et al., 2015).

Kinetics and Mechanistic Studies

  • Kinetic studies on similar structures, such as 1,2-diphenylethylmethane sulfonates, reveal details about reaction mechanisms, such as the shift from unimolecular to bimolecular processes. These findings are crucial for understanding the behavior of such compounds under different conditions (Kumar & Balachandran, 2008).

Applications in Medicinal Chemistry

  • Research on compounds containing similar structural motifs, like piperidinylmethanesulfonamide derivatives, has led to the development of potent antagonists in medicinal chemistry, particularly for targets such as the CCR5 receptor in HIV-1 treatment. These studies emphasize the potential pharmaceutical applications of such compounds (Finke et al., 2001).

Supramolecular Chemistry

  • Investigations into similar sulfonamide structures have contributed significantly to supramolecular chemistry, particularly in understanding hydrogen bonding and molecular self-association. These insights are pivotal for designing new materials and understanding biological processes (Sterkhova, Moskalik, & Shainyan, 2014).

Corrosion Inhibition

  • Derivatives of furan-2-ylmethyl and sulfamoyl groups, similar to parts of the compound , have been explored as corrosion inhibitors. This application is crucial in industrial chemistry, particularly for protecting metals in corrosive environments (Sappani & Karthikeyan, 2014).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3S/c19-17-4-1-3-16(11-17)14-25(22,23)20-12-15-6-8-21(9-7-15)13-18-5-2-10-24-18/h1-5,10-11,15,20H,6-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTIFTCQSCVJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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